
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Übersicht
Beschreibung
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione, or 4-OH-IMT, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the natural product indol-6-ylidenemethyl (IMT), which was first isolated from the mushroom Coprinus comatus in the 1980s. 4-OH-IMT has been studied extensively since then, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione is notable for its involvement in various synthetic processes. For example, Klásek et al. (2010) studied the reactions of phenyl-aminoquinoline diones with alkyl or aryl isothiocyanates, leading to compounds including phenyl-1H-imidazole-2-thiones. These compounds were characterized using NMR, IR, MS data, and X-ray diffraction, highlighting their structural complexity and potential in synthetic chemistry (Klásek et al., 2010).
Biological Activity and Pharmacology
While direct studies on 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione are limited, its structural analogs have been extensively researched for various biological activities. For instance, McCarthy et al. (1990) explored 1-(Thienylalkyl)imidazole-2(3H)-thiones as competitive inhibitors of dopamine beta-hydroxylase, demonstrating the potential pharmacological applications of imidazole-thione derivatives (McCarthy et al., 1990). Similarly, Verma et al. (2019) synthesized Schiff base indole derivatives, including oxadiazole, thiazolidinone, and azetidinone moieties, which exhibited significant antimicrobial, antioxidant, antituberculosis, and anticancer activities (Verma et al., 2019).
Potential in Material Science
Compounds structurally related to 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione can be significant in material science. For instance, Kuhn and Kratz (1993) reported an improved synthesis of imidazol-2-ylidenes by reducing imidazole-2-(3H)-thiones, a process that could be relevant for developing new materials with unique properties (Kuhn & Kratz, 1993).
Eigenschaften
IUPAC Name |
4-hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-13-8-9-19-15(13)10-12)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRSVOVNHDPJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=CC=NC4=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



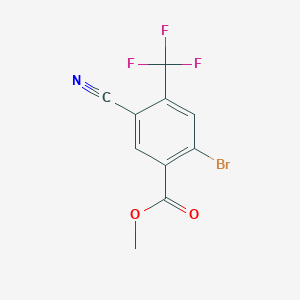
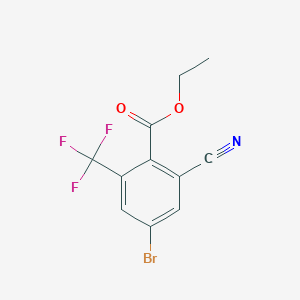
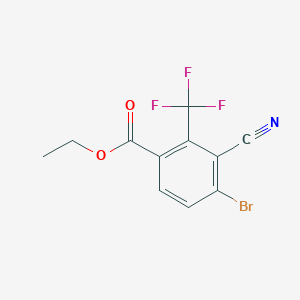
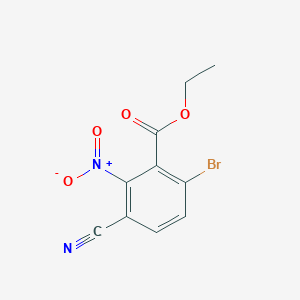
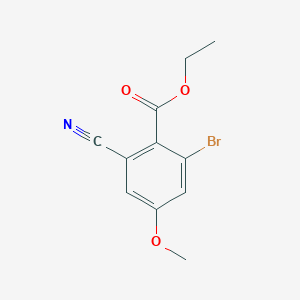

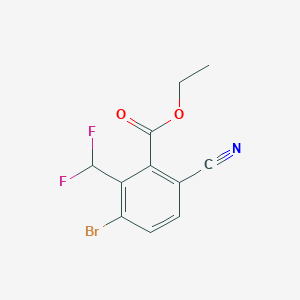

![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)

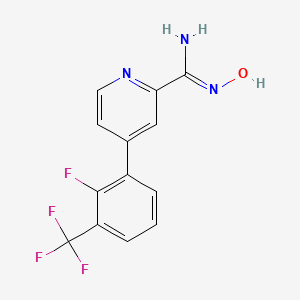
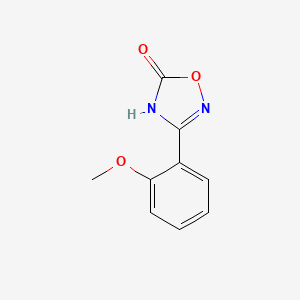
![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)